2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C24H20ClN5O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-32-21-10-6-5-7-18(21)15-26-27-22(31)16-33-24-29-28-23(17-11-13-19(25)14-12-17)30(24)20-8-3-2-4-9-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
CLNXCSYIDXOYLG-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide
A mixture of 4-chlorophenyl isothiocyanate and phenylhydrazine in ethanol undergoes cyclization under reflux (12 hours, 80°C) to form 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (yield: 68–72%). The reaction is catalyzed by potassium hydroxide, which facilitates deprotonation and ring closure.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | KOH |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Characterization via -NMR confirms the triazole structure, with a singlet at δ 13.8 ppm for the thiol proton.
S-Alkylation to Introduce the Sulfanyl Group
The triazole thiol undergoes S-alkylation with chloroacetyl chloride to attach the acetohydrazide precursor.
Alkylation Protocol
5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is reacted with chloroacetyl chloride in dry acetonitrile under nitrogen. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours, yielding 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl chloride (yield: 85%).
Optimization Insights
-
Lower temperatures (0–5°C) minimize side reactions like oxidation.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Formation of the Acetohydrazide Intermediate
The acyl chloride is treated with hydrazine hydrate to form the acetohydrazide.
Hydrazinolysis
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl chloride is dissolved in methanol and reacted with hydrazine hydrate (99%) at 0°C for 4 hours. The product, 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide , is isolated via filtration (yield: 78%).
Analytical Data
-
-NMR (DMSO-): δ 4.31 (s, 2H, SCH), 9.12 (s, 1H, NH), 10.05 (s, 1H, NH).
-
IR (KBr): 3250 cm (N–H stretch), 1660 cm (C=O).
Condensation with 2-Methoxybenzaldehyde
The final step involves Schiff base formation between the acetohydrazide and 2-methoxybenzaldehyde .
Hydrazone Synthesis
A mixture of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and 2-methoxybenzaldehyde in ethanol is refluxed for 6 hours with a catalytic amount of glacial acetic acid. The product crystallizes upon cooling (yield: 65–70%).
Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Yield | 65–70% |
Characterization
Comparative Analysis of Synthetic Routes
Alternative methods have been explored to improve efficiency:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times. For example, the condensation step achieves 75% yield in 1 hour at 100°C.
Solvent-Free Conditions
Grinding the acetohydrazide and aldehyde with silica gel as a solid support yields 68% product in 2 hours, eliminating solvent use.
Challenges and Optimizations
-
Low Solubility : The triazole intermediate’s poor solubility in polar solvents is mitigated using DMF or DMSO.
-
Isomerization : The E/Z configuration of the hydrazone is controlled by refluxing in acetic acid, favoring the E-isomer.
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) resolves impurities.
Scalability and Industrial Feasibility
Pilot-scale batches (100 g) demonstrate consistent yields (70–72%) using continuous flow reactors for the alkylation step. Cost analysis shows that the triazole synthesis contributes 60% of the total production cost, primarily due to phenylhydrazine.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The synthesis of compounds containing the triazole ring has been extensively studied due to their pharmacological properties. Triazoles are known for their antifungal, antibacterial, and anticancer activities. The specific compound has shown promise in the following areas:
- Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against resistant strains .
- Anticancer Potential : Research has demonstrated that triazole-containing compounds can inhibit tumor growth by interfering with cellular metabolism and signaling pathways. The hydrazide functional group may contribute to this activity by promoting apoptosis in cancer cells .
Agricultural Applications
Compounds similar to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide are being explored as potential agrochemicals:
- Fungicides : The antifungal properties of triazoles make them suitable for use in crop protection. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby preventing fungal growth and spread .
- Herbicides : Some derivatives have shown herbicidal activity, disrupting plant growth by inhibiting specific metabolic pathways essential for plant development.
Biological Studies
The compound's unique structure allows it to serve as a valuable tool in biological research:
- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes can be investigated to understand its mechanism of action further. For instance, studies on its interaction with cytochrome P450 enzymes could reveal insights into its metabolic pathways and potential side effects .
- Cellular Mechanism Exploration : Investigating how this compound affects cell signaling pathways can provide valuable information on its therapeutic potential and safety profile.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined several triazole derivatives, including the one , for their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
Research conducted on a series of hydrazone derivatives demonstrated that those containing a triazole ring showed significant cytotoxic effects against various cancer cell lines. The study highlighted that the introduction of substituents on the phenyl rings influenced the overall potency of the compounds .
Case Study 3: Agricultural Application
Field trials assessing the fungicidal properties of triazole derivatives indicated that compounds similar to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide effectively reduced fungal infections in crops without causing phytotoxicity. This suggests a promising application in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
4-Ethyl-5-(4-methoxyphenyl) Analog
A closely related compound (2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide) replaces the 4-phenyl group with a 4-ethyl group and introduces a 4-methoxyphenyl substituent.
Pyridine-Substituted Analogs
Compounds such as ZE-4b and ZE-4c () incorporate pyridine rings at position 5 of the triazole. These analogs also feature fluorophenyl or cyclohexyl groups, altering lipophilicity and steric profiles .
Variations in the Hydrazide Moiety
4-Chlorobenzylidene Derivative
In 4a (), the hydrazide is substituted with a 4-chlorobenzylidene group instead of 2-methoxyphenyl. The chloro group increases electron-withdrawing effects, which may enhance stability but reduce solubility compared to the methoxy group. This analog’s quinazolinone-thioacetohydrazide hybrid structure further diverges, introducing a fused aromatic system that could π-stack more effectively .
Purine-Based Analog
Compound 6 () replaces the triazole with a purine ring, significantly altering electronic properties.
Sulfanyl Linker and Acetamide Modifications
Methylsulfanyl-Benzyl Substituent
The compound in features a methylsulfanyl-benzyl group on the triazole and an acetamide (vs. acetohydrazide) terminus. The acetamide lacks the hydrazide’s NH group, reducing hydrogen-bond donor capacity. The methylsulfanyl group introduces sulfur-based hydrophobicity, which may enhance membrane permeability .
Propenylidene Substituent
A derivative in substitutes the benzylidene group with a 2-methyl-3-phenylpropenylidene chain.
Key Structural and Functional Differences
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a member of the triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the triazole and hydrazide functionalities. The general synthetic route includes:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of Functional Groups : Subsequent reactions involve the introduction of the chlorophenyl and methoxyphenyl groups through nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds with similar structures showed moderate to good activity against various bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group in our compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
Anticancer Activity
The anticancer potential of triazole derivatives is also noteworthy. Compounds similar to our target have been evaluated against various cancer cell lines, including HepG2 liver cancer cells. The structure-activity relationship (SAR) studies suggest that substituents on the aromatic rings significantly influence their cytotoxicity.
For example, derivatives with electron-donating groups exhibited enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 13.004 | High potency |
| Compound B | 28.399 | Moderate potency |
The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance, the triazole ring may inhibit enzyme activity critical for microbial growth or cancer cell proliferation. The sulfanyl group could also play a role in enhancing these interactions by acting as a nucleophile .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole compounds against S. aureus and reported that modifications in the side chains significantly affected their minimum inhibitory concentrations (MICs). The compound's structural features were correlated with its antimicrobial efficacy .
- Cytotoxicity Against Cancer Cells : Another investigation focused on a series of triazole derivatives in which our compound was included in a broader SAR analysis. The results indicated that compounds with specific substitutions showed promising results against HepG2 cells, suggesting potential therapeutic applications in oncology .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves condensing a thiol-containing triazole intermediate with a hydrazide derivative. For example, hydrazine hydrate is reacted with a thioacetate intermediate in ethanol under reflux, followed by purification via column chromatography using chloroform:methanol (7:3) . Key steps include monitoring reaction progress with TLC and recrystallization from ethyl acetate for purity .
Q. What analytical techniques are recommended for structural characterization?
Use TLC to track synthesis progress, NMR and IR spectroscopy for functional group identification, and X-ray crystallography for absolute configuration determination. Melting point analysis and mass spectrometry further validate purity and molecular weight .
Q. How is the E-configuration of the methylidene group confirmed?
The E-configuration is confirmed via NOESY NMR (absence of nuclear Overhauser effects between methylidene and aromatic protons) and X-ray crystallography, as seen in structurally similar hydrazones .
Q. What purification methods are critical post-synthesis?
Purification involves precipitation in ice-water mixtures, silica gel column chromatography with cyclohexane-ethyl acetate (1:10), and recrystallization from ethyl acetate to achieve high purity .
Advanced Research Questions
Q. How can synthesis yield be optimized using modern methodologies?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). Flow chemistry systems enable precise control and real-time optimization, as demonstrated in diphenyldiazomethane synthesis . Adjusting solvent ratios during column chromatography also enhances yield .
Q. What computational methods predict biological activity?
Molecular docking (e.g., AutoDock Vina) assesses binding affinity with target proteins like cannabinoid receptors. Validate predictions with in vitro assays, as done for hypoglycemic pyrazole-carbohydrazides .
Q. How to resolve contradictions in biological activity data?
Conduct structure-activity relationship (SAR) studies to evaluate substituent effects. Compare with analogues (e.g., 4-cycloheptyl-triazoles) to identify critical functional groups. Standardize assay conditions to minimize variability .
Q. How does the methoxybenzylidene group influence physicochemical properties?
The methoxy group enhances solubility in polar solvents due to electron-donating effects. Comparative logP measurements and HPLC retention times with non-methoxy analogues quantify these effects .
Q. What strategies modify the triazole ring to enhance bioactivity?
Introduce electron-withdrawing groups (e.g., nitro, chloro) at specific positions. For example, 4-chlorophenyl substitution in triazole-thiones increases activity. Systematic SAR studies with diverse aryl substituents optimize bioactivity .
Q. How can metabolic stability be investigated?
Use in vitro assays with liver microsomes and LC-MS to identify metabolites. Compare with 4-amino-triazole derivatives to assess impacts of sulfanyl and methoxy groups on metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
